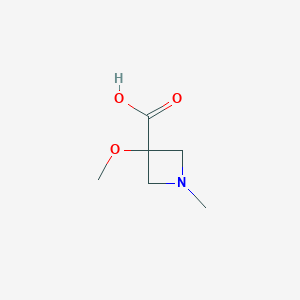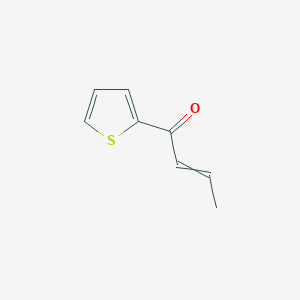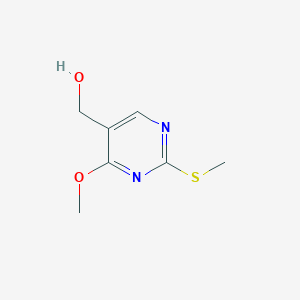
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative with a methoxy group at the 4-position, a methylthio group at the 2-position, and a methanol group at the 5-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-methoxy-2-(methylthio)pyrimidine with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the substituents introduced, such as alkyl or aryl groups.
Applications De Recherche Scientifique
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
- (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol
- (4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
(4-methoxy-2-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3,10H,4H2,1-2H3 |
Clé InChI |
DPWVDVYZZKEMSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1CO)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


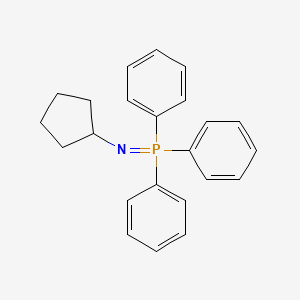
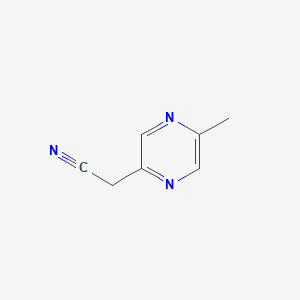


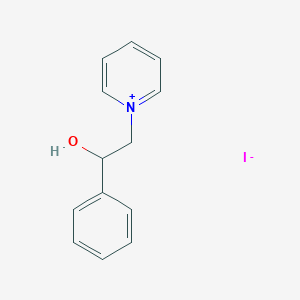
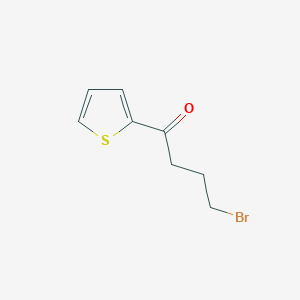
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)


